molecular formula C9H9NOS B1346599 6-Methoxy-2-methylbenzothiazole CAS No. 2941-72-2

6-Methoxy-2-methylbenzothiazole

Cat. No. B1346599
CAS RN: 2941-72-2
M. Wt: 179.24 g/mol
InChI Key: DYHLJSUORLPGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Corrosion Inhibition

6-Methoxy-2-methylbenzothiazole and its derivatives, such as 2-amino-6-methoxybenzothiazole, have been studied for their corrosion inhibiting properties. Quraishi et al. (1997) found that these compounds effectively inhibit corrosion of mild steel in sulphuric acid environments. They act predominantly as cathodic inhibitors and their performance is enhanced by the addition of iodide ions (Quraishi, Khan, Ajmal, Muralidharan, & Iyer, 1997).

Anticancer Activity

6-Methoxy-2-methylbenzothiazole derivatives have been explored for their potential in cancer treatment. One study by Havrylyuk et al. (2010) reported on the synthesis of novel 4-thiazolidinones containing the benzothiazole moiety, exhibiting anticancer activity on various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Tubulin Polymerization Inhibition

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound synthesized from 6-methoxy-2-methylbenzothiazole, was identified as a tubulin polymerization inhibitor, displaying antiproliferative activity towards human cancer cells. This inhibition suggests potential applications in cancer therapy (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Synthesis of Functional Dyes and Materials

6-Methoxy-2-cyano-benzothiazole, derived from 6-methoxy-2-methylbenzothiazole, plays a key role in the synthesis of natural products and functional dyes. It is particularly important as a precursor in the synthesis of Firefly luciferin, which has applications in medicinal diagnostics and biochemistry (Würfel, Weiss, Beckert, & Güther, 2012).

Antimicrobial Activity

Some derivatives of 6-methoxy-2-methylbenzothiazole have been synthesized and tested for antimicrobial activity. Badne et al. (2011) explored the biological activity of 2-substituted derivatives of benzothiazole for antimicrobial purposes, highlighting their potential use in fighting infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antibacterial Properties

Chohan et al. (2003) investigated zinc complexes of Schiff bases derived from benzothiazoles, including 6-methoxy-2-methylbenzothiazole, for their antibacterial properties. These studies indicate the potential of such compounds in developing new antibacterial therapies (Chohan, Scozzafava, & Supuran, 2003).

Future Directions

As for future directions, 6-Methoxy-2-methylbenzothiazole could potentially be explored further for its inhibitory effects on certain enzymes in hepatic microsomes12. However, more research would be needed to fully understand its potential applications and mechanisms of action.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.


properties

IUPAC Name

6-methoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHLJSUORLPGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062725
Record name Benzothiazole, 6-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylbenzothiazole

CAS RN

2941-72-2
Record name 6-Methoxy-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-methylbenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2-methylbenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 6-methoxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole, 6-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-methylbenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHOXY-2-METHYLBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50YN70EAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-methylbenzothiazole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methylbenzothiazole
Reactant of Route 3
Reactant of Route 3
6-Methoxy-2-methylbenzothiazole
Reactant of Route 4
Reactant of Route 4
6-Methoxy-2-methylbenzothiazole
Reactant of Route 5
6-Methoxy-2-methylbenzothiazole
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2-methylbenzothiazole

Citations

For This Compound
29
Citations
IF Tupitsyn, NN Zatsepina, AI Belyashova… - Chemistry of Heterocyclic …, 1986 - Springer
… benzene ring, in 5-chloro-, 7-chloro-, 5-methoxy-2-methylbenzothiazole and 6-methoxy-2-methylbenzoxazole simultaneously in two positions, and in 6-methoxy-2-methylbenzothiazole …
Number of citations: 4 link.springer.com
MJ Spitulnik - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… amide solvent is extended by the syntheses of 6-chloro-5-methoxy-2-methylbenzothiazole from 2′,4′-dichloro-5′-methoxythioacetanilide and 6-methoxy-2-methylbenzothiazole from …
Number of citations: 9 onlinelibrary.wiley.com
RC Maurya, DD Mishra - Synthesis and Reactivity in Inorganic and …, 1990 - Taylor & Francis
… -ligand cyanonitrosyl heterocomplexes of chromium(I) of the type [Cr(NO)(CN) 2 (L) 2 (H 2 O)] (where L = Benzothiazole, 2-methylbenzothiazole, 6-methoxy-2-methylbenzothiazole, 2-…
Number of citations: 11 www.tandfonline.com
M Wang, M Gao, Z Xu, QH Zheng - Bioorganic & medicinal chemistry letters, 2015 - Elsevier
… , acrolein diethyl acetal, 6-methoxy-2-methylbenzothiazole, and diethylchlorophosphate. … Coupling diethylchlorophosphate with 6-methoxy-2-methylbenzothiazole in the presence of …
Number of citations: 33 www.sciencedirect.com
M Murray, AJ Ryan - Chemico-Biological Interactions, 1983 - Elsevier
… Two structurally similar nitrogen heterocycles, 6-ethoxy-2-methylbenzoxazole and 6-methoxy2-methylbenzothiazole, were moderately potent inhibitors of PB/AHH and APDM. Only …
Number of citations: 29 www.sciencedirect.com
AO Fitton, BT Hatton, MP Ward, R Lewis - Journal of the Chemical …, 1970 - pubs.rsc.org
… treatment with sodium hydrogen sulphide and acetyl chloride gave a mixture of 5-acetyl-6-methoxy-2methylbenzothiazole (IIp) and 5-acetamido-4-acetylthio-2-methoxyacetophenone (…
Number of citations: 1 pubs.rsc.org
M Wang, M Gao, Z Xu, QH Zheng - 2016 - Soc Nuclear Med
… -PBB3 as well as TBS-protected N-desmethyl-PBB3 for radiolabeling were synthesized from 5-bromo-2-nitropyridine, acrolein diethyl acetal, 6-methoxy-2-methylbenzothiazole, and …
Number of citations: 0 jnm.snmjournals.org
ER Atkinson, FE Granchelli - Journal of Pharmaceutical Sciences, 1976 - Elsevier
… amino-6methoxy-2-methylbenzothiazole (57%). The amine was alkylated by 3-dimethylaminopropyl chloride to give 4-(3-… The alkylation of 4-amino-6-methoxy-2-methylbenzothiazole …
Number of citations: 6 www.sciencedirect.com
SM Ramsh - Chemistry of Heterocyclic Compounds, 1986 - Springer
… benzene ring, in 5-chloro-, 7-chloro-, 5-methoxy-2-methylbenzothiazole and 6-methoxy-2-methylbenzoxazole simultaneously in two positions, and in 6-methoxy-2-methylbenzothiazole …
Number of citations: 3 link.springer.com
D Wei, H Song - Lubrication science, 1992 - Wiley Online Library
The effect of an oxygen‐containing group on the wear behaviour of heterocyclic nitrogen‐containing compounds (HNCC) have been investigated on a four‐ball machine and a SRV …
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.